molecular formula C21H17ClN2O4 B5212497 4-(2-Chloro-6-nitrophenoxy)-N~1~-(2,4-dimethylphenyl)benzamide

4-(2-Chloro-6-nitrophenoxy)-N~1~-(2,4-dimethylphenyl)benzamide

Cat. No.: B5212497
M. Wt: 396.8 g/mol
InChI Key: KQNLLUIRZULQRE-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-nitrophenoxy)-N~1~-(2,4-dimethylphenyl)benzamide is a complex organic compound known for its unique chemical structure and properties

Properties

IUPAC Name

4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4/c1-13-6-11-18(14(2)12-13)23-21(25)15-7-9-16(10-8-15)28-20-17(22)4-3-5-19(20)24(26)27/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNLLUIRZULQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-6-nitrophenoxy)-N~1~-(2,4-dimethylphenyl)benzamide typically involves multiple steps, starting with the preparation of the core phenoxy and benzamide structures. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-6-nitrophenoxy)-N~1~-(2,4-dimethylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).

    Reduction: Common reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and nitro groups, using reagents like sodium methoxide (NaOCH~3~).

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: NaOCH3, in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(2-Chloro-6-nitrophenoxy)-N~1~-(2,4-dimethylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-nitrophenoxy)-N~1~-(2,4-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-6-nitrophenoxy)-N~1~-(2,4-dimethylphenyl)benzamide
  • 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(2-chloro-6-nitrophenoxy)benzoate

Uniqueness

Compared to similar compounds, 4-(2-Chloro-6-nitrophenoxy)-N~1~-(2,4-dimethylphenyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

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